(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate

Descripción general

Descripción

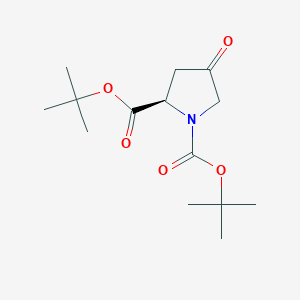

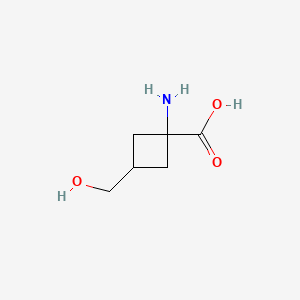

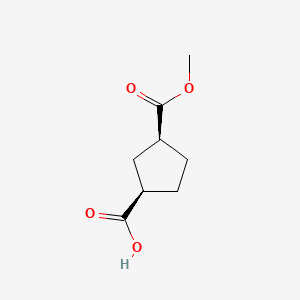

“®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C10H15NO5 . It is used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides, which are potent factor Xa inhibitors with increased human half-life .

Synthesis Analysis

The synthesis of “®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” involves the use of pyridinium dichromate in dichloromethane at room temperature . The reaction mixture is stirred overnight, filtered, and the filtrate is concentrated and purified by flash silica gel chromatography .Molecular Structure Analysis

The molecular weight of “®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” is 229.23 . The structure of the compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

“®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” is used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent factor Xa inhibitors with increased human half-life .Physical and Chemical Properties Analysis

“®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” has a predicted boiling point of 390.8±42.0 °C and a predicted density of 1.304±0.06 g/cm3 . It is stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación

Synthetic Applications and Environmental Considerations

Synthetic Applications : Chiral sulfinamides, like tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The tert-butanesulfinamide, in particular, has emerged as a gold standard among chiral auxiliaries, offering general access to structurally diverse N-heterocycles that are integral to many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Fate of Related Compounds : The environmental occurrence and fate of synthetic phenolic antioxidants, which share structural motifs with tert-butyl groups, have been extensively studied. These compounds, including derivatives of tert-butylphenol, have been detected in various environmental matrices and human samples, indicating widespread exposure. Their toxicity profiles, including potential hepatic toxicity and endocrine-disrupting effects, highlight the need for research into compounds with similar structures for safer alternatives (Liu & Mabury, 2020).

Biodegradation and Environmental Impact

Biodegradation of Ethers : The biodegradation and fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, with microorganisms identified that can degrade ETBE aerobically. This research is crucial for understanding the environmental impact of tert-butyl-containing compounds and developing strategies for remediation of contaminated sites (Thornton et al., 2020).

Catalysis and Reaction Mechanisms

Catalytic Applications : The review on catalytic non-enzymatic kinetic resolution offers insights into the development of chiral catalysts for asymmetric reactions, a field where (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate could potentially find application. The versatility of catalytic approaches in achieving high enantioselectivity and yield is pivotal for the synthesis of chiral compounds (Pellissier, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent factor Xa inhibitors , suggesting that the compound may indirectly influence the activity of this enzyme.

Mode of Action

It’s known that the compound can be used in the synthesis of azacyclic fty720 analogues . These analogues have shown potential for use in strategies to kill cancer cells by restricting access to extracellular nutrients .

Biochemical Pathways

Given its use in the synthesis of factor xa inhibitors and fty720 analogues , it may indirectly influence the coagulation cascade and sphingosine-1-phosphate (S1P) signaling pathways, respectively.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3908±420 °C and a predicted density of 1304±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given its use in the synthesis of factor xa inhibitors and fty720 analogues , it may indirectly contribute to anticoagulant effects and the induction of cancer cell death.

Action Environment

It’s known that the compound should be stored in a sealed container in a dry room at room temperature . This suggests that moisture and temperature may affect its stability.

Propiedades

IUPAC Name |

ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWQUWKRDADHK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)

![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)

![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3081283.png)